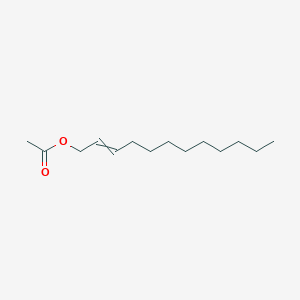
Dodec-2-enyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dodec-2-enyl acetate is an organic compound with the molecular formula C14H26O2. It is an ester formed from dodec-2-enol and acetic acid. This compound is known for its use in various applications, particularly in the field of pheromones and flavorings .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dodec-2-enyl acetate can be synthesized through several methods. One common method involves the esterification of dodec-2-enol with acetic acid in the presence of an acid catalyst. Another method includes the use of undecenoic acid as a starting material, which undergoes a series of reactions including bromination, reduction, and acetylation to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired ester .
Chemical Reactions Analysis
Types of Reactions: Dodec-2-enyl acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it back to dodec-2-enol.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is often used as a reducing agent.
Substitution: Reagents like sodium hydroxide or other nucleophiles can be used under basic conditions.
Major Products Formed:
Oxidation: Dodec-2-enal or dodec-2-enoic acid.
Reduction: Dodec-2-enol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Dodec-2-enyl acetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a bioactive compound in drug development.
Industry: It is used as a flavoring agent in the food industry and as a fragrance component in the cosmetics industry
Mechanism of Action
The mechanism of action of dodec-2-enyl acetate varies depending on its application:
Pheromone Activity: It acts by binding to specific olfactory receptors in insects, triggering behavioral responses such as attraction or mating.
Chemical Reactions: In chemical synthesis, it acts as an intermediate or a reactant, participating in various organic reactions.
Comparison with Similar Compounds
- Hex-2-enyl acetate
- Oct-2-enyl acetate
- Dec-2-enyl acetate
Comparison: Dodec-2-enyl acetate is unique due to its specific chain length and the position of the double bond, which confer distinct chemical and biological properties. Compared to shorter or longer chain esters, it has a different volatility and reactivity profile, making it suitable for specific applications such as insect pheromones and specialized flavorings .
Properties
CAS No. |
38363-23-4 |
|---|---|
Molecular Formula |
C14H26O2 |
Molecular Weight |
226.35 g/mol |
IUPAC Name |
[(E)-dodec-2-enyl] acetate |
InChI |
InChI=1S/C14H26O2/c1-3-4-5-6-7-8-9-10-11-12-13-16-14(2)15/h11-12H,3-10,13H2,1-2H3/b12-11+ |
InChI Key |
AMIUTTABDVIFDZ-VAWYXSNFSA-N |
SMILES |
CCCCCCCCCC=CCOC(=O)C |
Isomeric SMILES |
CCCCCCCCC/C=C/COC(=O)C |
Canonical SMILES |
CCCCCCCCCC=CCOC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















